molecular formula C19H20N2O3S B2932478 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide CAS No. 476367-75-6

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide

Cat. No.: B2932478
CAS No.: 476367-75-6
M. Wt: 356.44
InChI Key: GIPJTEVQQWVOHM-UHFFFAOYSA-N
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Description

N-(5-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide is a synthetic compound featuring a thiophene core substituted with a benzo[d][1,3]dioxole (benzodioxole) group, cyano (-CN), methyl (-CH₃), and a pivalamide (2,2-dimethylpropanamide) moiety.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11-13(9-20)17(21-18(22)19(2,3)4)25-16(11)8-12-5-6-14-15(7-12)24-10-23-14/h5-7H,8,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPJTEVQQWVOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C(C)(C)C)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a suitable thiophene precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the provided evidence, focusing on molecular features, synthesis, and physicochemical properties.

Key Observations:

Thiazole derivatives (e.g., ) introduce nitrogen into the heterocycle, enhancing hydrogen-bonding capacity and altering electronic properties. The allyl chain in increases flexibility, which may improve solubility but reduce target specificity compared to rigid heterocycles.

Cyclopropanecarboxamide in adds ring strain, which could modulate reactivity or binding kinetics.

Synthesis Efficiency :

  • The allyl pivalamide derivative achieved the highest yield (81%) using NaBH₄/Ni(OAc)₂-mediated hydrogenation, highlighting efficient alkyne-to-alkene reduction.
  • Thiazole-based compounds (e.g., ) showed lower yields (20%), likely due to multi-step functionalization and purification challenges.

Physicochemical Properties: The allyl pivalamide has a lower molecular weight (295.33 g/mol) and melting point (53–55°C), suggesting reduced crystallinity compared to thiophene/thiazole derivatives.

Research Implications

  • Structure-Activity Relationships (SAR) : The benzodioxole moiety is conserved across analogs, suggesting its critical role in bioactivity. Replacing thiophene with thiazole () or allyl chains () could guide optimization for target selectivity.
  • Synthetic Strategies : High-yield methods for allyl pivalamides () may inform scalable routes for related compounds, while chromatographic purification (e.g., ) remains essential for complex heterocycles.
  • Characterization : NMR and HRMS data () are pivotal for confirming structural integrity, particularly for stereoisomers and regioisomers.

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzo[d][1,3]dioxole moiety : Known for its aromatic properties and presence in various pharmaceuticals.
  • Cyano group : Implicated in enhancing reactivity and biological interactions.
  • Thienyl group : Often associated with significant pharmacological effects.
  • Pivalamide functionality : Typically enhances solubility and bioavailability.

The molecular formula of this compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S with a molecular weight of 370.48 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the benzo[d][1,3]dioxole derivative .
  • Introduction of the cyano and thienyl groups through nucleophilic substitution reactions.
  • Amidation with pivalic acid to yield the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Inhibition of Angiogenesis : Studies have shown that thiophene-based derivatives can inhibit angiogenesis, a critical process in tumor growth and metastasis.

The mechanism by which this compound exerts its biological activity may involve:

  • Interference with cell proliferation pathways .
  • Induction of apoptosis in cancer cells .
  • Modulation of key signaling pathways associated with cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

Study 1: In Vitro Activity on Lung Cancer Cell Lines

A study evaluated the activity of thiophene derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that certain derivatives exhibited high cytotoxicity against these cell lines while maintaining moderate toxicity on normal fibroblast cells (MRC-5) . The findings suggest a promising therapeutic window for further optimization.

CompoundA549 IC50 (μM)HCC827 IC50 (μM)MRC-5 IC50 (μM)
Compound A6.26 ± 0.336.48 ± 0.11Moderate
Compound B20.46 ± 8.6316.00 ± 9.38Non-active

Study 2: Structure Activity Relationship (SAR)

Structure activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. For instance, modifications to the thiophene ring or the introduction of electron-withdrawing groups like cyano have been shown to increase potency against cancer cell lines .

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